molecular formula C12H22N2O B12873386 N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine

N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine

Cat. No.: B12873386
M. Wt: 210.32 g/mol
InChI Key: YOVBOVGCGOBAKN-UHFFFAOYSA-N
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Description

N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that belongs to the class of oxazoline derivatives This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with ethyl and methyl groups, and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-ethyl-6-methylcyclohexanone with an appropriate amine and a source of oxazoline. One common method is the condensation reaction between 2-ethyl-6-methylcyclohexanone and 2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline ring, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

    Oxidation: Oxazoline derivatives with additional functional groups.

    Reduction: Amine derivatives with reduced oxazoline ring.

    Substitution: Substituted oxazoline compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its structural features allow it to bind to DNA or proteins, potentially interfering with cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

N-(2-Ethyl-6-methylcyclohexyl)-4,5-dihydrooxazol-2-amine can be compared with other oxazoline derivatives and cyclohexyl compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both ethyl and methyl groups on the cyclohexyl ring provides unique steric and electronic properties.
  • The oxazoline ring offers versatility in chemical reactions and potential biological activities.
  • Its combined structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(2-ethyl-6-methylcyclohexyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H22N2O/c1-3-10-6-4-5-9(2)11(10)14-12-13-7-8-15-12/h9-11H,3-8H2,1-2H3,(H,13,14)

InChI Key

YOVBOVGCGOBAKN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1NC2=NCCO2)C

Origin of Product

United States

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